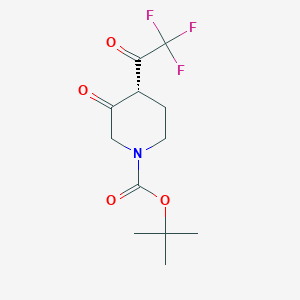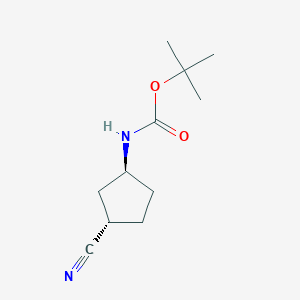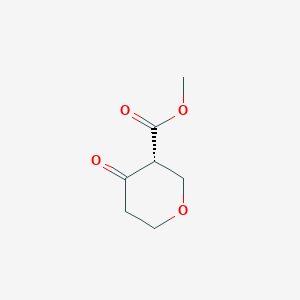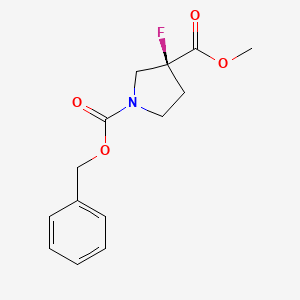![molecular formula C12H13Br B8220480 1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane](/img/structure/B8220480.png)
1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and stability, making it an attractive candidate for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the radical-mediated bromoalkylation of [1.1.1]propellane, which leads to the formation of brominated bicyclo[1.1.1]pentane derivatives . This reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which allows for the generation of [1.1.1]propellane on demand. This method provides an efficient and scalable approach to produce gram quantities of bicyclo[1.1.1]pentane derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products: The major products formed from these reactions include azides, nitriles, thiols, alcohols, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in the study of molecular interactions and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its rigid and stable structure. The compound can act as a bioisostere, mimicking the geometry and electronic properties of phenyl rings. This allows it to interact with specific enzymes, receptors, and other biological molecules, thereby modulating their activity and function .
Comparación Con Compuestos Similares
- 1-(Bromomethyl)bicyclo[1.1.1]pentane
- 1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane
- 1-(Hydroxymethyl)-3-phenylbicyclo[1.1.1]pentane
Comparison: 1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane stands out due to its bromine substituent, which imparts unique reactivity compared to its chloro- and hydroxymethyl counterparts. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization .
Propiedades
IUPAC Name |
1-(bromomethyl)-3-phenylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINREUZITZPAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[[(3R)-1-benzyl-3-methylpyrrolidin-3-yl]methyl]carbamate](/img/structure/B8220405.png)

![tert-butyl N-[[(3R)-3-aminooxolan-3-yl]methyl]carbamate](/img/structure/B8220413.png)
![(7R)-7-fluoro-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B8220426.png)
![tert-butyl (5R)-5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8220446.png)


![(7S)-spiro[2.5]octane-7-carboxylic acid](/img/structure/B8220455.png)
![Ethyl (R)-2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B8220459.png)
![(4-Chlorobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B8220471.png)
![3-O-ethyl 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B8220484.png)
![3-(3,4-Dimethoxybenzoyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8220486.png)
![(3-Acetyl-1-bicyclo[1.1.1]pentanyl) acetate](/img/structure/B8220495.png)
